- Synthesis of Benzimidazoles via Domino Intra and Intermolecular C-N Cross-Coupling Reaction, ChemistrySelect, 2018, 3(42), 11744-11748

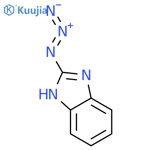

Cas no 934-32-7 (1H-1,3-benzodiazol-2-amine)

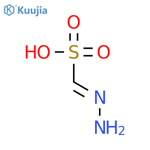

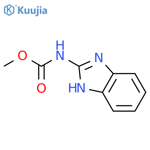

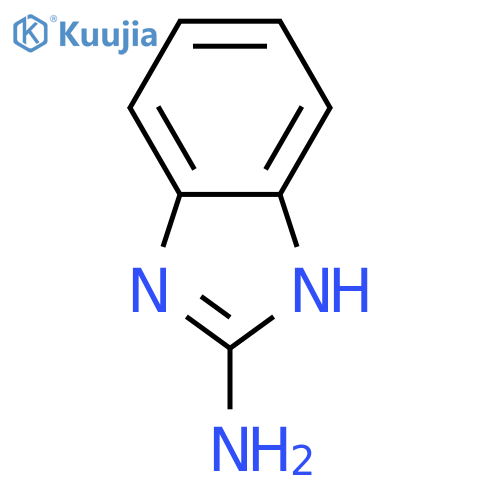

1H-1,3-benzodiazol-2-amine structure

Nombre del producto:1H-1,3-benzodiazol-2-amine

Número CAS:934-32-7

MF:C7H7N3

Megavatios:133.150580644608

MDL:MFCD00005596

CID:40324

PubChem ID:13624

1H-1,3-benzodiazol-2-amine Propiedades químicas y físicas

Nombre e identificación

-

- 1H-Benzo[d]imidazol-2-amine

- 1H-benzimidazol-2-amine

- benzimidazol-2-ylamine

- 2-aminobenzimidazde

- 2-Aminobenzimidazole

- 2-amino-1H-benzimidazole

- 2-amino-benzimidazol

- 2-amino-benzimidazole

- 2-BENZIMIDAZOLAMINE

- 2-BENZIMIDAZOLYLAMINE

- 2-Iminobenzimidazoline

- AMINO-2-BENZIMIDAZOLE

- benzimidazole-amine

- BenziMidazoloniMide

- usafek-4037

- Benzimidazole, 2-amino-

- 2-Amino benzimidazole

- 1H-1,3-benzodiazol-2-amine

- Caswell No. 033AA

- aminobenzimidazole

- 1H-benzimidazol-2-ylamine

- 1H-Benzoimidazol-2-ylamine

- JWYUFVNJZUSCSM-UHFFFAOYSA-N

- Benzimidazole, 2-amino- (6CI, 7CI, 8CI)

- 1H-Benzo[d]imidazole-2-amine

- 2-AB

- 2-Aminobenzoimidazole

- A 0850

- NSC 27793

- NSC 7628

- CCRIS 4354

- Oprea1_243328

- AX7

- 2-ammobenzimidazole

- UNII-E65DE7521V

- Q27103356

- DB-346953

- NSC-7628

- NCGC00091178-01

- benzimidazole amine

- SY032901

- 162938-41-2

- CS-D1373

- EN300-18977

- Imidazole C-2 deriv. 3

- 2fx6

- AI3-60094

- 934-32-7

- SCHEMBL3350089

- W10172

- SRCA-00001

- InChI=1/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10

- DTXSID1024465

- EINECS 213-280-6

- EU-0067838

- MFCD00005596

- HY-Y0410

- Tox21_201949

- SCHEMBL2475507

- BRN 0116525

- AKOS000104081

- CAS-934-32-7

- STL283126

- 2-Iminobenzimidazoline SRIRAMCHEM-aminobenzimidazole

- Z104378302

- YSWG454

- TS-01718

- DTXCID004465

- 5-25-10-00372 (Beilstein Handbook Reference)

- 2-Aminobenzimidazole, 97%

- F0266-1828

- STR00452

- BDBM7960

- AMINOBENZIMIDAZOLE, 2-

- 1H-benz[d]imidazole-2-amine

- WLN: T56 BM DNJ CZ

- 2-aminobenzimidazol

- 2fpz

- 1H-benzoimidazol-2-amine

- USAF EK-4037

- E65DE7521V

- BIDD:GT0837

- CHEMBL305513

- 2-Aminobenzimidazole, PESTANAL(R), analytical standard

- HMS1741L08

- NS00010870

- JMC524454 Compound 5

- AQ-738/40188880

- NCGC00257027-01

- Carbendazim metabolite

- 2H-Benzimidazol-2-imine,1,3-dihydro-(9CI)

- A0850

- Tox21_303120

- NCGC00091178-02

- NCGC00259498-01

- 1H-1,3-benzimidazol-2-amine

- NSC-27793

- SB75578

- MLS001074865

- SCHEMBL9098

- NSC7628

- AC-15858

- NSC27793

- Q-101103

- SMR000019082

- BBL033933

- CHEBI:27822

- 1,3-dihydro-benzoimidazol-2-ylidene amine

- 2-AB (2-Amine-1H-benzimidazole)

- HMS2865C12

-

- MDL: MFCD00005596

- Renchi: 1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)

- Clave inchi: JWYUFVNJZUSCSM-UHFFFAOYSA-N

- Sonrisas: N1C2C(=CC=CC=2)NC=1N

- Brn: 0116525

Atributos calculados

- Calidad precisa: 133.06400

- Masa isotópica única: 133.064

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 126

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.9

- Superficie del Polo topológico: 54.7

- Recuento de constructos de variantes mutuas: 2

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Powder

- Denso: 1.1873 (rough estimate)

- Punto de fusión: 226-230 °C (lit.)

- Punto de ebullición: 235.67°C (rough estimate)

- Punto de inflamación: 204.6 °C

- índice de refracción: 1.5341 (estimate)

- Disolución: <1g/l slightly soluble

- Coeficiente de distribución del agua: Soluble in water (Slightly).

- PSA: 54.70000

- Logp: 1.72630

- Sensibilidad: Sensitive to light

- Disolución: Soluble in water and acetone, slightly soluble in ether and benzene.

1H-1,3-benzodiazol-2-amine Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302,H315,H317,H319,H335

- Declaración de advertencia: P261,P280,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 22-36/37/38-43

- Instrucciones de Seguridad: S26-S36/37/39-S22

- Rtecs:DD5775000

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at room temperature

- TSCA:Yes

- Términos de riesgo:R22; R36/37/38

1H-1,3-benzodiazol-2-amine Datos Aduaneros

- Código HS:29339990

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-1,3-benzodiazol-2-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 287581-25G |

2-Aminobenzimidazole, 98% |

934-32-7 | 98% | 25G |

¥ 516 | 2022-04-26 | |

| Key Organics Ltd | TS-01718-10MG |

1H-Benzimidazol-2-amine |

934-32-7 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-18977-0.1g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 93% | 0.1g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-18977-2.5g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 93% | 2.5g |

$27.0 | 2023-09-18 | |

| Enamine | EN300-18977-5.0g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 93% | 5g |

$29.0 | 2023-05-03 | |

| Life Chemicals | F0266-1828-5g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74500-500g |

2-Iminobenzimidazoline |

934-32-7 | 98% | 500g |

¥728.0 | 2023-09-08 | |

| BAI LING WEI Technology Co., Ltd. | 287581-100G |

2-Aminobenzimidazole, 98% |

934-32-7 | 98% | 100G |

¥ 1439 | 2022-04-26 | |

| Fluorochem | 064965-10g |

1H-Benzimidazol-2-amine |

934-32-7 | 97% | 10g |

£12.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A104845-5g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 97% | 5g |

¥29.90 | 2023-09-04 |

1H-1,3-benzodiazol-2-amine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Cobalt chloride (CoCl2) Solvents: Dimethyl sulfoxide ; 1 h, rt

1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C

1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium borohydride Catalysts: 2,2′-Spirobi[1,3,2-benzodithiastannole] Solvents: Tetrahydrofuran , Water

Referencia

- Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate), Organic Letters, 2000, 2(3), 397-399

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

1.1 Solvents: Water

Referencia

- PH-Dependent alternative ring closure of monoacyl 2-aminobenzamidoximes. A new 2-aminobenzimidazole synthesis, Journal of Chemical Research, 1988, (7),

Synthetic Routes 5

Condiciones de reacción

1.1 Solvents: Isopropanol ; 5 min, rt; 1 h, 60 °C; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14

Referencia

- Efficient synthesis of 2-arylamino-2-imidazolines and 2-aminobenzimidazoles with aminoiminomethanesulfonic acid derivatives, Chinese Journal of Chemistry, 2011, 29(5), 1055-1058

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: Methanol , Water ; 1 h, 50 °C

Referencia

- Cyanogen bromide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-12

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

1.1 Solvents: Acetonitrile , Water ; 23 °C

Referencia

- Preparation of substituted benzimidazoles as modulators of Ras signaling, United States, , ,

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Toluene ; 20 h, 1 atm, 75 °C; 75 °C → rt

1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

Referencia

- Sustainable Synthesis of Diverse Privileged Heterocycles by Palladium-Catalyzed Aerobic Oxidative Isocyanide Insertion, Angewandte Chemie, 2012, 51(52), 13058-13061

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium acetate Catalysts: Copper sulfate Solvents: Dimethyl sulfoxide ; 1 h, rt

1.2 4 h, rt

1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C

1.2 4 h, rt

1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C

Referencia

- Copper-promoted one-pot approach: synthesis of benzimidazoles, Molecules, 2020, 25(8),

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C

Referencia

- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Catalysts: Tetraethoxysilane (post-treated with Chlorosulfuric acid) Solvents: Ethanol ; 18 min, rt

Referencia

- Application of sulfonic acid fabricated cobalt ferrite nanoparticles as effective magnetic nanocatalyst for green and facile synthesis of benzimidazoles, Applied Catalysis, 2021, 612,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

Referencia

- An improved synthesis, characterization and bioevalution of Schiff base containing benzimidazole moiety catalyzed by methane sulfonic acid, Pharma Chemica, 2017, 9(13), 137-140

Synthetic Routes 15

Condiciones de reacción

1.1 Solvents: Ethanol , Water ; 1 h, 70 °C

1.2 Reagents: Ammonium hydroxide ; pH 7, rt

1.2 Reagents: Ammonium hydroxide ; pH 7, rt

Referencia

- Synthesis and antiparasitic activity of 1H-benzimidazole derivatives, Bioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2221-2224

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid , N-Bromosuccinimide Solvents: Acetonitrile , Water ; rt; 5 min, rt

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt

1.3 0.5 h, 50 °C

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt

1.3 0.5 h, 50 °C

Referencia

- A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach, New Journal of Chemistry, 2016, 40(9), 8093-8099

Synthetic Routes 17

Condiciones de reacción

1.1 Solvents: Water ; rt → 65 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C

Referencia

- Heteroaromatic compounds and their preparation and use in organic electronic devices and the devices, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción

1.1 Solvents: Methanol , Water ; rt; overnight, 60 °C; 60 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referencia

- Preparation of the benzimidazole compound and their application for the preventing and treating FAK-related diseases, China, , ,

Synthetic Routes 19

Condiciones de reacción

1.1 Catalysts: Cupric acetate Solvents: Tetrahydrofuran ; 3 h, rt

Referencia

- A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile, Letters in Organic Chemistry, 2019, 16(2), 99-103

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Process for the preparation of 2-aminobenzimidazole, European Patent Organization, , ,

1H-1,3-benzodiazol-2-amine Raw materials

- Tert-BUTYL ISOCYANIDE

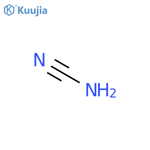

- aminoformonitrile

- Formamide

- 1H-Benzimidazole,2-azido-

- Guanidine

- Carbendazim

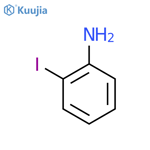

- 2-Iodoaniline

- Aminoiminomethanesulfonic Acid

- Benzimidohydrazide

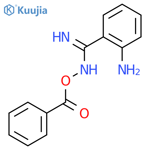

- Benzenecarboximidamide, 2-amino-N-(benzoyloxy)-

1H-1,3-benzodiazol-2-amine Preparation Products

1H-1,3-benzodiazol-2-amine Literatura relevante

-

Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083

-

Saradindu Debnath,Syaleena Parveen,Priyankar Pradhan,Ipsita Das,Tapas Das New J. Chem. 2022 46 10504

-

Junhua Liu,Min Lei,Lihong Hu Green Chem. 2012 14 840

-

Yunjie Zhao,Mohammad H. Pourgholami,David L. Morris,J. Grant Collins,Anthony I. Day Org. Biomol. Chem. 2010 8 3328

-

Alexander V. Astakhov,Andrey Yu. Chernenko,Vadim V. Kutyrev,Gleb S. Ranny,Mikhail E. Minyaev,Victor M. Chernyshev,Valentine P. Ananikov Inorg. Chem. Front. 2023 10 218

934-32-7 (1H-1,3-benzodiazol-2-amine) Productos relacionados

- 2228595-20-6(1-(3,4-difluoro-2-methoxyphenyl)-2-fluoroethan-1-ol)

- 97628-94-9(1-(2-carboxyacetyl)azetidine-3-carboxylic acid)

- 2680759-14-0(3-Cyclobutyl-1-(trifluoroacetamido)cyclobutane-1-carboxylic acid)

- 1082428-28-1(3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine)

- 2138190-60-8(Furan, 2-[1-(chloromethyl)-2,2-dimethylcyclopropyl]tetrahydro-)

- 1889670-27-2(3-amino-3-(thian-3-yl)cyclobutan-1-ol)

- 88512-09-8(3-hydroxy-3-methylbutanamide)

- 2310128-13-1(1-phenyl-3-{1-(thiophen-3-yl)-1H-1,2,3-triazol-4-ylmethyl}urea)

- 1803864-01-8(2,5-Bis(trifluoromethyl)pyridine-3-acetonitrile)

- 1795037-66-9(rac Tertatolol-d9)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:934-32-7)2-Aminobenzimidazole

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:934-32-7)1H-1,3-benzodiazol-2-amine

Pureza:99%

Cantidad:1kg

Precio ($):247